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Technical Support Center: Formulation Stability of Einecs 304-926-9

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Compound of Interest		
Compound Name:	Einecs 304-926-9	
Cat. No.:	B12670904	Get Quote

Substance Identification: **Einecs 304-926-9** is chemically identified as Stearic acid, compound with (1)-alpha-methylphenethylamine (1:1). This substance is a salt formed between the fatty acid, stearic acid, and the amine, (1)-alpha-methylphenethylamine (amphetamine).

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during the formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is **Einecs 304-926-9** and what is its primary use in pharmaceutical formulations?

A1: **Einecs 304-926-9** is the salt form of amphetamine and stearic acid. In formulations, the stearic acid component can act as a lubricant, binder, or a matrix-forming agent for controlled release, while the amphetamine is the active pharmaceutical ingredient (API).[1][2][3][4] The salt formation can also be a strategy to modify the physicochemical properties of the API, such as its solubility and stability.

Q2: What are the common stability challenges associated with stearic acid-based formulations?

A2: Stearic acid, being a fatty acid, can present several stability challenges. It is incompatible with most metal hydroxides and may react with bases, reducing agents, and oxidizing agents. In topical formulations like ointments, it can lead to drying or lumpiness when used with zinc or calcium salts.[5] Furthermore, its interaction with other excipients can sometimes slow down the dissolution of the final product.[5]







Q3: Can the salt form of amphetamine with stearic acid dissociate in a formulation?

A3: Yes, salt disproportionation is a potential stability issue for any pharmaceutical salt in a solid dosage form, including amphetamine stearate.[6][7] This is the process where the salt reverts to its free base (amphetamine) and free acid (stearic acid). This can be influenced by factors such as pH, moisture content, and interaction with other excipients.[6][7]

Q4: How does pH influence the stability of **Einecs 304-926-9** in a formulation?

A4: The stability of the salt is dependent on the pH of the microenvironment within the formulation. Stearic acid is a weak acid, and amphetamine is a weak base. The salt is most stable in a pH range where both components remain ionized. Extreme pH conditions, either acidic or basic, can promote the dissociation of the salt. The presence of alkaline excipients, such as magnesium stearate, can raise the micro-pH and potentially lead to the release of the free amphetamine base.[2]

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this exact salt are not extensively documented, potential degradation can occur for both the amphetamine and stearic acid components. Amphetamine can be susceptible to oxidation. Stearic acid can undergo oxidation, especially in the presence of catalysts, leading to rancidity. The primary stability concern, however, is likely the physical instability related to salt disproportionation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation of "**Einecs 304-926-9**".



Observed Issue	Potential Root Cause	Recommended Action
Changes in physical appearance (e.g., discoloration, odor)	Oxidation of stearic acid or amphetamine.	- Incorporate a suitable antioxidant into the formulation Package the final product in light-resistant and airtight containers Control storage temperature and humidity.
Reduced dissolution rate over time	- Salt disproportionation leading to the formation of less soluble free base and/or acid Interaction of stearic acid with other excipients (e.g., povidone) leading to the formation of a hydrophobic film.[5]	- Carefully select excipients to ensure compatibility. Avoid highly alkaline excipients Consider alternative lubricants to stearic acid if incompatibility is suspected.[5]- Monitor the solid-state properties (e.g., crystallinity) of the drug substance over time.
Formation of unknown impurities	- Degradation of the amphetamine or stearic acid moiety Reaction between the drug substance and excipients.	- Conduct forced degradation studies to identify potential degradation products and pathways Utilize a stability-indicating analytical method to monitor for impurities during stability studies.
Inconsistent tablet hardness or other mechanical issues	- Improper lubrication due to the properties of stearic acid.	- Optimize the concentration and blending time of the stearic acid in the formulation Evaluate alternative lubricants if issues persist.

Data Presentation

Table 1: Physicochemical Properties of Stearic Acid and Amphetamine



Property	Stearic Acid	Amphetamine
Molecular Formula	C18H36O2	C ₉ H ₁₃ N
Molecular Weight	284.48 g/mol	135.21 g/mol [8]
Melting Point	69.6 °C[9]	-98 °C (as base)[8]
рКа	~4.9[10]	9.9 (conjugate acid)[8]
Solubility in Water	Practically insoluble[4]	Slightly soluble (as base)[11]
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform[4]	Soluble in alcohol and ether[11]

Experimental Protocols

- 1. Drug-Excipient Compatibility Study
- Objective: To assess the compatibility of "Einecs 304-926-9" with various pharmaceutical excipients.
- Methodology:
 - Prepare binary mixtures of the drug substance with each excipient (e.g., in a 1:1 ratio).
 - Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
 - Analyze the samples at initial and subsequent time points using techniques such as
 Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR),
 and High-Performance Liquid Chromatography (HPLC).
 - DSC can reveal changes in melting points or the appearance of new peaks, indicating interaction.[12]
 - FTIR can detect changes in functional groups, suggesting chemical interactions.
 - HPLC is used to quantify the drug substance and detect the formation of any degradation products.[13]



- 2. Stability-Indicating HPLC Method Development
- Objective: To develop and validate an HPLC method capable of separating and quantifying "Einecs 304-926-9" from its potential degradation products.
- Methodology:
 - Forced Degradation: Subject the drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
 - Chromatographic Conditions Development:
 - Column: A reversed-phase column (e.g., C18) is typically suitable.
 - Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for the separation of the basic amphetamine and acidic stearic acid.
 - Detection: UV detection is commonly used for amphetamine. The wavelength should be selected based on the UV spectrum of amphetamine.
 - Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[14]

Mandatory Visualization

Caption: A workflow for troubleshooting stability issues.

Caption: Potential pathway for salt disproportionation.

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References



- 1. repositorio.ufmg.br [repositorio.ufmg.br]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Stearic acid Wikipedia [en.wikipedia.org]
- 4. Stearic Acid | C18H36O2 | CID 5281 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of pharmaceutical salts in solid oral dosage forms PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amphetamine | C9H13N | CID 3007 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pishrochem.com [pishrochem.com]
- 10. STEARIC ACID 50 Ataman Kimya [atamanchemicals.com]
- 11. Amphetamine (PIM 934) [inchem.org]
- 12. researchgate.net [researchgate.net]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 14. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets PubMed [pubmed.ncbi.nlm.nih.gov]
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